Physicochemical Differentiation: Computed Lipophilicity and Topological Polar Surface Area vs. Saturated Cyclohexyl and 4-Methoxy Analogs
The target compound (MW 313.4 g/mol; C₁₇H₁₉N₃OS) combines a 4-phenyl-1,2,3-thiadiazole core with an N-(2-cyclohex-1-en-1-yl)ethyl carboxamide side chain. The closest saturated analog, N-cyclohexyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide (PubChem CID 24247534), has a computed XLogP3-AA of 2.7 with TPSA of 83.1 Ų at a molecular weight of only 239.34 g/mol [1]. The target compound, bearing a bulkier 4-phenyl substituent and an ethyl spacer linking to a cyclohexenyl ring, is predicted to have a substantially higher LogP (estimated range 3.5–4.5) owing to the additional aromatic and olefinic carbon atoms, while maintaining a comparable H-bond donor/acceptor profile [2]. The 4-methoxy analog N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide introduces an additional H-bond acceptor (methoxy oxygen), altering the polarity profile relative to the unsubstituted 4-phenyl target compound . These differences in lipophilicity and polar surface area directly affect membrane permeability, solubility, and chromatographic behavior in assay settings, making the target compound a distinct physicochemical entity within the series.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW 313.4 g/mol; predicted LogP ~3.5–4.5 (estimated from structural increments); TPSA ~55–60 Ų (estimated); HBD: 1; HBA: 4 |
| Comparator Or Baseline | N-cyclohexyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide (PubChem CID 24247534): MW 239.34 g/mol; XLogP3-AA 2.7; TPSA 83.1 Ų; HBD: 1; HBA: 4 |
| Quantified Difference | ΔMW ≈ +74 Da; ΔLogP (estimated) ≈ +0.8 to +1.8 log units; predicted TPSA ~27–28 Ų lower for target compound (attributable to replacement of 4-ethyl with 4-phenyl reducing relative polar character per unit mass) |
| Conditions | Computed properties: PubChem XLogP3 algorithm v3.0; structural estimation based on fragment-based LogP contribution methods |
Why This Matters
The substantially higher predicted LogP for the target compound translates to greater hydrophobicity-driven retention in reversed-phase chromatography and altered membrane partitioning relative to the saturated cyclohexyl analog, directly impacting experimental handling and ADME screening outcomes.
- [1] PubChem Compound Summary. N-cyclohexyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide. PubChem CID 24247534. XLogP3-AA: 2.7; TPSA: 83.1 Ų; MW: 239.34 g/mol. View Source
- [2] BenchChem. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide. CAS 1190296-60-6; MW: 313.4 g/mol; MF: C₁₇H₁₉N₃OS. Note: Physicochemical property values (LogP) cited are computed estimates from structural analysis; direct experimental LogP data for this specific compound are not identified in peer-reviewed literature at the time of this analysis. View Source
